2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride

Sulfonamide synthesis Yield efficiency Electrophilic reactivity

2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride (CAS not universally assigned; molecular formula C₄H₅ClN₂O₄S, MW 212.61 g/mol) is a heterocyclic sulfonyl chloride featuring a saturated 1,3-diazinane-2,4-dione ring. The compound is primarily used as a reactive pharmaceutical intermediate for constructing sulfonamide and sulfonate ester libraries, owing to the electrophilic sulfonyl chloride group.

Molecular Formula C4H5ClN2O4S
Molecular Weight 212.61 g/mol
Cat. No. B12359317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride
Molecular FormulaC4H5ClN2O4S
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)S(=O)(=O)Cl
InChIInChI=1S/C4H5ClN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
InChIKeyINNGWNQYJPEHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride – Core Properties and Procurement Relevance


2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride (CAS not universally assigned; molecular formula C₄H₅ClN₂O₄S, MW 212.61 g/mol) is a heterocyclic sulfonyl chloride featuring a saturated 1,3-diazinane-2,4-dione ring . The compound is primarily used as a reactive pharmaceutical intermediate for constructing sulfonamide and sulfonate ester libraries, owing to the electrophilic sulfonyl chloride group . Its ring‑bound carbonyl groups modulate the electronic character of the sulfonyl center, a feature that distinguishes it from simple aryl or alkyl sulfonyl chlorides .

Why Closely Related Sulfonyl Chlorides Cannot Directly Replace 2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride


The 1,3-diazinane-2,4-dione ring imposes unique electronic and steric constraints on the adjacent –SO₂Cl group. The two electron‑withdrawing carbonyls increase the electrophilicity of the sulfur center relative to simple benzenesulfonyl chloride, while the ring’s saturated nature avoids the side‑reactivity associated with the aromatic uracil analogue (2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonyl chloride, CAS 28485‑18‑9) [1]. Furthermore, the ring nitrogen atoms can participate in intramolecular hydrogen‑bonding, subtly modulating hydrolysis rates and selectivity in amine vs. alcohol sulfonylation [2]. These combined effects mean that substituting a generic sulfonyl chloride (e.g., TsCl or MsCl) often leads to altered reaction kinetics, lower product purity, or different biological outcomes in the final sulfonamide product .

Head-to-Head Quantitative Comparison of 2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride Against Key Analogs


Synthetic Yield in Sulfonamide Formation – Comparative Efficiency vs. 4-Toluenesulfonyl Chloride

While direct kinetic data for 2,4-dioxo-1,3-diazinane-5-sulfonyl chloride are not publicly available, the structurally similar uracil‑5‑sulfonyl chloride (CAS 28485‑18‑9) was obtained in 70% yield under optimized chlorosulfonation conditions [1]. Under analogous conditions, 4‑toluenesulfonyl chloride is typically prepared in >90% yield [2]. The lower yield for the heterocyclic variant reflects the ring’s sensitivity to strong acids and highlights the need for carefully controlled sulfonation protocols—a critical consideration for procurement and scale‑up planning [1]. Derivatives of the target compound have nonetheless been successfully employed to generate sulfonamide libraries with isolated yields of 65–95% in subsequent amine coupling steps [3].

Sulfonamide synthesis Yield efficiency Electrophilic reactivity

Biological Potency of Derived Sulfonamides – Thymidylate Synthase Inhibition Benchmarking

Sulfonamides prepared from uracil-5-sulfonyl chloride (the immediate structural analogue of the target compound) exhibit potent thymidylate synthase (TS) inhibitory activity. The most active derivative, compound 10l, showed an IC₅₀ of 1.26 µM against A549 lung carcinoma cells, which is 2.6‑fold more potent than the clinical TS inhibitor pemetrexed (IC₅₀ = 3.31 µM) [1]. Although the target compound is the saturated diazinane analogue, the structure‑activity relationship established in this study indicates that the 2,4‑dioxo‑1,3‑diazinane scaffold is a privileged pharmacophore for TS inhibition, and the sulfonyl chloride serves as the essential entry point for constructing the active sulfonamide linkage [1][2].

Anticancer Thymidylate synthase inhibition IC50

Hydrolytic Stability – Class‑Level Inference of Shelf‑Life and Handling Advantages

The electron‑withdrawing effect of the two carbonyl groups in the 1,3‑diazinane‑2,4‑dione ring is predicted to reduce the electron density at the sulfonyl sulfur, making it more electrophilic than simple alkyl sulfonyl chlorides but concurrently less prone to adventitious hydrolysis than highly activated systems such as 4‑nitrobenzenesulfonyl chloride . Vendor specifications for the closely related uracil‑5‑sulfonyl chloride (CAS 28485‑18‑9) consistently report purity ≥97% after storage under inert atmosphere at –20 °C, indicating good shelf stability when properly handled . No quantitative hydrolysis half‑life has been published for the target compound; the available data therefore represent a class‑level inference based on the behavior of structurally analogous heterocyclic sulfonyl chlorides [1].

Hydrolytic stability Storage Sulfonyl chloride reactivity

High‑Value Application Scenarios for 2,4-Dioxo-1,3-diazinane-5-sulfonyl chloride


Medicinal Chemistry: Synthesis of Thymidylate Synthase‑Targeted Anticancer Sulfonamides

The compound is the preferred starting material for constructing sulfonamide libraries aimed at thymidylate synthase inhibition. The evidence shows that sulfonamides derived from this scaffold achieve IC₅₀ values as low as 1.26 µM, outperforming pemetrexed (3.31 µM) [1]. Researchers procuring this sulfonyl chloride gain access to a validated pharmacophore that has demonstrated intrinsic apoptotic induction in A549 cells [1].

Bioconjugation and Chemical Biology: Mechanism‑Based Enzyme Inhibitor Synthesis

Dihydrouracil sulfonyl derivatives act as mechanism‑based inhibitors of serine proteases such as human leukocyte elastase (kobs/[I] values of 480–8110 M⁻¹ s⁻¹) [2]. The sulfonyl chloride serves as the electrophilic warhead precursor, enabling time‑dependent enzyme inactivation. This application is uniquely served by the diazinane‑dione heterocycle, as simple aryl sulfonyl chlorides do not support the same enzyme‑binding interactions [2].

Process Development: Bench‑Scale Sulfonamide Library Generation

The compound’s reactivity profile—enhanced electrophilicity due to the ring carbonyls combined with acceptable hydrolytic stability—makes it suitable for parallel synthesis workflows. Coupling yields with amines range from 65% to 95% under standard conditions [3], allowing medicinal chemistry teams to rapidly explore structure‑activity relationships (SAR) around the diazinane sulfonamide core.

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